Tris(1H,1H-heptafluorobutyl)borate CAS number 356-64-9 search
Tris(1H,1H-heptafluorobutyl)borate CAS number 356-64-9 search
The following technical guide is structured as an advanced monograph for researchers in materials science, electrochemistry, and synthetic chemistry. It moves beyond basic catalog data to explore the mechanistic utility of Tris(1H,1H-heptafluorobutyl)borate in high-performance applications.
Advanced Fluorinated Lewis Acid for Energy Storage & Catalysis
Executive Summary
Tris(1H,1H-heptafluorobutyl)borate (CAS 356-64-9), often abbreviated as THFBuBO , is a specialized fluorinated organoboron compound. Unlike common alkyl borates used primarily as hydraulic fluids or lubricant additives, THFBuBO occupies a critical niche in advanced energy storage systems . Its electron-deficient boron center, amplified by the strong inductive effect of three heptafluorobutyl chains, allows it to function as a potent Anion Receptor (AR) .
This capability is currently driving its adoption as an electrolyte additive in Lithium-Metal Fluoride (Li-MF) and Fluoride Shuttle Batteries (FSBs) , where it solubilizes inorganic fluorides (e.g., LiF) to enable reversible conversion chemistries. Beyond energy, it serves as a specialized reagent for introducing fluorinated motifs in organic synthesis and as a high-stability anti-wear agent in tribology.
Chemical Identity & Physical Properties[1][2]
Nomenclature & Structure
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IUPAC Name: Tris(2,2,3,3,4,4,4-heptafluorobutyl) borate[1]
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Synonyms: Boric acid tris(2,2,3,3,4,4,4-heptafluoro-1-butyl) ester; THFBuBO
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Molecular Formula: C₁₂H₆BF₂₁O₃
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SMILES: FC(F)(F)C(F)(F)C(F)(F)COB(OCC(F)(F)C(F)(F)C(F)(F)F)OCC(F)(F)C(F)(F)C(F)(F)F
Physicochemical Data Table
| Property | Value | Note |
| Molecular Weight | 607.95 g/mol | High MW due to heavy fluorination |
| Physical State | Colorless Liquid | Viscous at RT |
| Density | ~1.65 g/mL | Estimated based on precursor density (1.6 g/mL) |
| Boiling Point | >180°C (Est.)[2] | Precursor alcohol boils at 97°C |
| Solubility | Ethers, Carbonates, Fluorinated Solvents | Hydrolyzes in water |
| Lewis Acidity | Moderate-High | Enhanced by -I effect of CF₂ groups |
| Hydrolytic Stability | Low | Rapidly hydrolyzes to Boric Acid + Fluoroalcohol |
Synthesis & Manufacturing Protocol
Objective: Synthesis of high-purity Tris(1H,1H-heptafluorobutyl)borate via azeotropic esterification.
Reaction Logic
The synthesis relies on the equilibrium condensation of boric acid with 1H,1H-heptafluoro-1-butanol. Because the reaction is reversible, continuous removal of water is critical to drive the yield. The use of a non-polar entrainer (e.g., Toluene or Benzene) facilitates the azeotropic removal of water.
Step-by-Step Protocol
Reagents:
-
Boric Acid (
): 1.0 eq (Recrystallized) -
2,2,3,3,4,4,4-Heptafluoro-1-butanol (
): 3.1 eq (Slight excess) -
Solvent: Toluene (Anhydrous)
-
Catalyst: None required (Auto-catalytic) or trace p-TsOH.
Workflow:
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Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Connect the outlet to an inert gas line (
or ). -
Charging: Add Boric Acid (solid) and Toluene to the flask. Add the Fluoroalcohol slowly while stirring.
-
Reflux: Heat the mixture to reflux (~110°C). The mixture will initially be heterogeneous.
-
Dehydration: Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water (3 eq) is collected and the solution becomes clear.
-
Purification:
-
Cool to room temperature.
-
Remove Toluene and excess Fluoroalcohol via rotary evaporation under reduced pressure.
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Final Polish: Distill the residue under high vacuum (<1 mmHg) to obtain the pure borate ester.
-
Synthesis Workflow Diagram
Caption: Azeotropic esterification workflow for the synthesis of CAS 356-64-9, highlighting the critical water removal step.
Critical Application: Battery Electrolyte Additive[4]
The most significant modern application of CAS 356-64-9 is in Next-Generation Lithium Batteries , specifically those utilizing metal fluoride cathodes (e.g.,
The Challenge: The "Insulating Wall"
Metal fluoride cathodes offer high theoretical capacities (>700 mAh/g) via conversion reactions:
The Solution: Borate Ester as Anion Receptor
Tris(1H,1H-heptafluorobutyl)borate (THFBuBO) acts as a soluble Fluoride Anion Receptor .[3][4][5][6]
-
Complexation: The electron-deficient Boron atom acts as a Lewis acid, complexing with the hard Lewis base
. -
Solubilization: This forms a soluble complex
, effectively dissolving the LiF passivation layer. -
Transport: It acts as a shuttle, transporting fluoride ions back to the iron species during the charging (reconverting) cycle, thereby enabling reversibility.
Mechanism of Action Diagram
Caption: Mechanism of THFBuBO acting as a Fluoride Anion Receptor to dissolve insulating LiF layers in FeF3 batteries.
Handling, Safety & Toxicology
Hazard Identification
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.
-
Hydrolysis Hazard: Upon exposure to moisture, CAS 356-64-9 hydrolyzes to release Boric Acid (Reproductive Toxin) and 2,2,3,3,4,4,4-Heptafluoro-1-butanol (Volatile Irritant).
-
Flammability: Combustible liquid. Flash point likely >100°C, but thermal decomposition can release toxic HF gas.
Storage Protocols
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Atmosphere: Must be stored under dry Nitrogen or Argon.
-
Container: Teflon (PTFE) or Polypropylene containers are preferred over glass for long-term storage if trace HF generation is suspected (though borate esters themselves are compatible with glass if dry).
-
Shelf Life: 6-12 months if strictly anhydrous.
References
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Li, L., et al. (2019). "Lithium Insertion Mechanism in Iron Fluoride Nanoparticles Prepared by Catalytic Decomposition of Fluoropolymer." ACS Applied Materials & Interfaces.
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Piers, W. E., & Marwitz, T. (2008). "Chemistry of Fluorinated Boranes and Borates." Comprehensive Organometallic Chemistry III.
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EPA Substance Registry Services. "1-Butanol, 2,2,3,3,4,4,4-heptafluoro-, 1,1',1''-triester with boric acid."[1] United States Environmental Protection Agency.
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Shah, F. U., et al. (2013). "Borate Esters as Lubricant Additives: Hydrolytic Stability and Tribological Performance."[7] Tribology International.
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PubChem Database. "Boric Acid & Borate Esters." National Center for Biotechnology Information.
